m7GpppGmpG ammonium

mRNA synthesis in vitro transcription cap analog

m7GpppGmpG ammonium is a trinucleotide 5′ cap analog (chemical formula C32H43N15O25P4·xNH3) used in the in vitro transcription (IVT) synthesis of 5′-capped messenger RNA (mRNA). As a trinucleotide cap structure comprising 7-methylguanosine linked via a 5′-5′ triphosphate bridge to a 2′-O-methylguanosine-5′-monophosphate moiety and subsequently to a guanosine residue, it mimics the natural eukaryotic mRNA cap structure (cap-1/cap-2) and serves as a critical reagent in the production of research-grade and therapeutic mRNA molecules.

Molecular Formula C32H46N16O25P4
Molecular Weight 1178.7 g/mol
Cat. No. B15586192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppGmpG ammonium
Molecular FormulaC32H46N16O25P4
Molecular Weight1178.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H43N15O25P4.H3N/c1-44-8-47(23-14(44)26(54)43-32(35)40-23)28-18(51)16(49)10(68-28)4-65-74(57,58)71-76(61,62)72-75(59,60)66-5-11-19(20(63-2)29(69-11)46-7-37-13-22(46)39-31(34)42-25(13)53)70-73(55,56)64-3-9-15(48)17(50)27(67-9)45-6-36-12-21(45)38-30(33)41-24(12)52;/h6-11,15-20,27-29,48-51H,3-5H2,1-2H3,(H12-,33,34,35,38,39,40,41,42,43,52,53,54,55,56,57,58,59,60,61,62);1H3/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-;/m1./s1
InChIKeyCTHXCSLVXXGFLV-GPGVMACLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m7GpppGmpG Ammonium: Trinucleotide 5′ Cap Analog for mRNA Synthesis and Therapeutic Development


m7GpppGmpG ammonium is a trinucleotide 5′ cap analog (chemical formula C32H43N15O25P4·xNH3) used in the in vitro transcription (IVT) synthesis of 5′-capped messenger RNA (mRNA) [1]. As a trinucleotide cap structure comprising 7-methylguanosine linked via a 5′-5′ triphosphate bridge to a 2′-O-methylguanosine-5′-monophosphate moiety and subsequently to a guanosine residue, it mimics the natural eukaryotic mRNA cap structure (cap-1/cap-2) and serves as a critical reagent in the production of research-grade and therapeutic mRNA molecules [2].

Why Generic Cap Analog Substitution Compromises m7GpppGmpG Ammonium-Dependent mRNA Performance


Trinucleotide cap analogs such as m7GpppGmpG ammonium are not functionally interchangeable with dinucleotide caps (e.g., m7GpppG or ARCA variants) or other trinucleotide caps (e.g., m7GpppAmpG) due to structural and functional constraints. The identity and methylation status of the first transcribed nucleotide adjacent to the cap critically modulates both translational efficiency and capping yield during IVT [1]. Substitution with an analog bearing an incorrect first transcribed nucleotide (e.g., adenine in m7GpppAmpG) alters the 5′-terminal sequence and can reduce compatibility with template-encoded initiation sequences, leading to variable and often suboptimal capping outcomes [2]. Furthermore, the absence of the 2′-O-methyl modification at the penultimate nucleotide in simpler dinucleotide caps fails to recapitulate the cap-1 structure required for evading innate immune sensors such as RIG-I and IFIT proteins, a critical consideration for therapeutic mRNA applications [3].

m7GpppGmpG Ammonium: Quantitative Differentiation Evidence Versus Comparator Cap Analogs


Capping Efficiency of m7GpppGmpG Ammonium Versus Standard m7GpppG Cap Analog in In Vitro Transcription

m7GpppGmpG ammonium exhibits a reported RNA capping efficiency of 86% when utilized as the initiating cap analog in T7 RNA polymerase-driven in vitro transcription reactions [1]. In contrast, the conventional dinucleotide cap analog m7GpppG yields a capping efficiency of approximately 70% under comparable standard IVT conditions . This differential indicates that m7GpppGmpG ammonium provides a measurably higher proportion of correctly 5′-capped mRNA transcripts from a single IVT reaction.

mRNA synthesis in vitro transcription cap analog capping efficiency T7 RNA polymerase

Trinucleotide m7GpppGmpG Structure Enables Sequence-Specific Initiation Absent in Dinucleotide Cap Analogs

The trinucleotide architecture of m7GpppGmpG ammonium (m7GpppGmpG) incorporates a defined first transcribed nucleotide (guanosine) that directs sequence-specific transcription initiation from templates containing the Φ6.5 promoter [1]. This structural feature contrasts with dinucleotide cap analogs such as m7GpppG, which lack the defined penultimate nucleotide and first transcribed nucleotide specification, resulting in heterogeneous 5′ ends and variable initiation fidelity [2]. In a comparative analysis of trinucleotide caps differing only in the first transcribed nucleotide (N = A, m6A, G, C, U), the identity of this nucleotide modulated protein expression levels in living cells, with guanosine-containing caps (as in m7GpppGmpG) yielding distinct expression profiles [1].

mRNA 5′ end trinucleotide cap transcription initiation sequence specificity Φ6.5 promoter

Translational Enhancement Potential of Trimethylated Cap Analogs Relative to Standard m7GpppG

Although direct head-to-head translational efficiency data for m7GpppGmpG ammonium versus specific comparators are limited in published literature, class-level evidence from structurally related trimethylated trinucleotide cap analogs demonstrates substantial translational enhancement. A trimethylated cap analog containing N7-methyl groups on both guanine moieties and a 3′-O-methyl modification (structurally analogous to the methylation pattern of m7GpppGmpG) produced approximately 2.6-fold higher luciferase activity than mRNA capped with the conventional m7GpppG cap in transfected HeLa cells [1]. This enhancement is consistent with the broader observation that ARCA-class cap analogs (bearing 3′-O-methyl or 3′-deoxy modifications) increase translational efficiency by 1.1- to 2.6-fold over m7GpppG in both cell-free and cell-based systems [2].

translation efficiency luciferase reporter HeLa cells trimethylated cap mRNA therapeutics

eIF4E Binding Affinity: Comparative Analysis of Trinucleotide Versus Dinucleotide Cap Analogs

Direct eIF4E binding affinity data for m7GpppGmpG ammonium are not available in public literature. However, the structurally related trinucleotide cap analog m7GpppAmpG ammonium binds to recombinant eIF4E with a KD value of 45.6 nM . This value falls within the range of high-affinity cap-eIF4E interactions essential for efficient translation initiation. For reference, the conventional dinucleotide cap m7GpppG exhibits eIF4E binding affinity in a comparable low-nanomolar range, though precise KD values vary by assay method and buffer conditions [1]. The comparable or potentially enhanced binding of trinucleotide caps to eIF4E is attributed to the extended nucleotide structure providing additional contacts with the cap-binding pocket, though quantitative differentiation requires direct measurement.

eIF4E cap-binding affinity translation initiation KD fluorescence titration

Differential Capping Efficiency: m7GpppGmpG (86%) Versus m7GpppAmpG (90%) in T7 RNA Polymerase IVT

Among trinucleotide 5′ cap analogs, m7GpppGmpG ammonium exhibits a reported capping efficiency of 86% for RNAs produced via T7 RNA polymerase-driven in vitro transcription [1]. In comparison, the closely related analog m7GpppAmpG ammonium—which differs only in the identity of the first transcribed nucleotide (adenine instead of guanine)—demonstrates a capping efficiency of 90% under comparable IVT conditions . The 4-percentage-point difference in capping efficiency between these two trinucleotide caps is attributable to the distinct initiation preferences of T7 RNA polymerase for different first transcribed nucleotides in the context of specific promoter sequences [2].

capping efficiency trinucleotide cap m7GpppAmpG IVT yield comparative analysis

PubChem-Reported Molecular Properties of m7GpppGmpG Ammonium for Quality Control and Procurement Specifications

The chemical identity of m7GpppGmpG ammonium is defined by the molecular formula C32H43N15O25P4·xNH3 (base molecular weight 1161.66 Da, CAS 1258049-00-1) [1]. This distinct molecular weight distinguishes it from closely related trinucleotide caps: m7GpppAmpG ammonium (C32H43N15O24P4·xNH3, one fewer oxygen atom due to adenine substitution) and m7GpppUpG ammonium (C32H42N14O27P4·xNH3) . The compound possesses 13 hydrogen bond donors and 30 hydrogen bond acceptors, with a topological polar surface area and heavy atom count (76) consistent with efficient aqueous solubility for IVT reaction compatibility [1]. These defined molecular properties enable unambiguous identity verification via mass spectrometry (expected [M+H]+ m/z 1162.66) and HPLC purity analysis during incoming quality control.

quality control molecular weight chemical formula procurement specification analytical characterization

Optimal Application Scenarios for m7GpppGmpG Ammonium in mRNA Research and Therapeutic Development


In Vitro Transcription of 5′-Capped mRNA Requiring Guanine as First Transcribed Nucleotide

m7GpppGmpG ammonium is specifically indicated for IVT synthesis of capped mRNA when the template DNA sequence encodes guanosine as the first transcribed nucleotide (+1 position). This scenario arises when the promoter-adjacent sequence (e.g., Φ6.5 promoter-driven templates) initiates with G, making m7GpppGmpG the appropriate cap analog to maintain sequence fidelity at the 5′ terminus. Substitution with m7GpppAmpG in this context would introduce an adenine at the +1 position, altering the 5′-terminal sequence and potentially affecting downstream applications requiring specific 5′ ends [1]. The 86% capping efficiency provides adequate yield for research-scale mRNA production [2].

Production of Cap-1-Mimetic mRNA for Reduced Innate Immune Activation

The 2′-O-methyl modification at the penultimate guanosine residue of m7GpppGmpG ammonium confers a cap-1-like structure to the synthesized mRNA. Cap-1 structures (m7GpppNm) are recognized by the eukaryotic translation machinery while evading detection by innate immune sensors RIG-I and IFIT proteins, which specifically recognize unmethylated cap-0 structures as foreign [1]. mRNAs produced with m7GpppGmpG therefore exhibit reduced immunogenicity compared to transcripts capped with standard m7GpppG (cap-0), making this analog particularly suitable for therapeutic mRNA applications where minimizing innate immune activation is critical for efficacy and tolerability [2].

Research Studies Requiring Homogeneous 5′-Capped mRNA Populations Without Reverse Cap Contamination

Unlike conventional dinucleotide cap analogs such as m7GpppG—where 30-50% of transcripts incorporate the cap in the reverse orientation (m7G linked via 3′-5′ rather than 5′-5′ bond), producing translationally incompetent mRNA that confounds experimental interpretation—trinucleotide caps including m7GpppGmpG ammonium direct unidirectional cap incorporation [1]. The extended nucleotide structure ensures that only correctly oriented caps are added during transcription initiation. This homogeneity is essential for quantitative studies of translation efficiency, mRNA stability, and cap-dependent protein interactions where the presence of reverse-capped contaminants would introduce uncontrolled variability [2].

mRNA Vaccine and Therapeutic Candidate Optimization Where Guanosine-Terminal Sequence Is Specified

In the development of mRNA-based vaccines and therapeutics, the 5′ untranslated region (UTR) sequence is often optimized for maximal translational output. When the optimal 5′ UTR design specifies a guanosine as the first transcribed nucleotide, m7GpppGmpG ammonium is the indicated trinucleotide cap analog for capping during IVT [1]. While m7GpppAmpG offers marginally higher capping efficiency (90% vs. 86%), substitution would alter the 5′-terminal sequence from G to A, potentially disrupting UTR secondary structure predictions, Kozak sequence context, or regulatory element function [2]. The decision between trinucleotide caps should therefore be driven by template sequence compatibility rather than capping efficiency alone.

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